

6-Chloro-2-fluoronicotinaldehyde CAS number

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Compound of Interest

Compound Name:	6-Chloro-2-fluoronicotinaldehyde
CAS No.:	1093880-37-5
Cat. No.:	B581267

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An In-Depth Technical Guide to **6-Chloro-2-fluoronicotinaldehyde**

Abstract: This technical guide provides a comprehensive overview of **6-Chloro-2-fluoronicotinaldehyde**, a key heterocyclic building block in modern medicinal chemistry. We delve into its fundamental physicochemical properties, outline a detailed synthetic protocol with mechanistic considerations, explore its strategic applications in drug discovery, and provide essential safety and handling guidelines. This document is intended for researchers, scientists, and drug development professionals who utilize advanced chemical intermediates to construct novel therapeutic agents.

Core Properties and Identification

6-Chloro-2-fluoronicotinaldehyde, also known as 6-chloro-2-fluoropyridine-3-carbaldehyde, is a substituted pyridine derivative valued for its specific arrangement of functional groups.^[1] The aldehyde group serves as a versatile handle for a wide array of chemical transformations, while the chloro and fluoro substituents provide critical points for further diversification and modulation of molecular properties.

Table 1: Physicochemical and Structural Data

Property	Value	Source(s)
CAS Number	1093880-37-5	[2]
Molecular Formula	C ₆ H ₃ ClFNO	[2][3]
Molecular Weight	159.55 g/mol	
Appearance	Solid	
SMILES	<chem>O=CC1=C(F)N=C(Cl)C=C1</chem>	[2]
InChI Key	JOIFMKYYVLAEGT- UHFFFAOYSA-N	[3]

Synthesis of 6-Chloro-2-fluoronicotinaldehyde: A Strategic Approach

The synthesis of halogenated pyridines is a cornerstone of pharmaceutical process chemistry. While multiple synthetic routes may exist, a common and effective strategy involves the selective formylation of a pre-functionalized pyridine ring.

Rationale for Synthetic Strategy

The primary challenge in synthesizing polysubstituted pyridines is controlling the regioselectivity of the reactions. A logical approach starts with a commercially available, appropriately substituted pyridine, such as 2-chloro-6-fluoropyridine. The key transformation is the introduction of the aldehyde group at the C3 position. This is often achieved through a directed ortho-metalation (DoM) followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

- **Directed ortho-Metalation (DoM):** The fluorine atom at the C2 position is a moderately effective directing group for lithiation at the adjacent C3 position. However, the chlorine at C6 also influences the ring's electronics. The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a tert-butyllithium is crucial to deprotonate the C3 position selectively and rapidly at low temperatures, preventing side reactions.

- Electrophilic Quench: Once the lithiated intermediate is formed, it is quenched with DMF. The lithium anion attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to yield the desired aldehyde.

Experimental Protocol: Synthesis via Directed ortho-Metalation

This protocol is a representative method adapted from common organic synthesis practices for similar heterocyclic aldehydes.[\[4\]](#)

Step 1: Reaction Setup

- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
- Cool the solvent to $-78\text{ }^{\circ}\text{C}$ using an acetone/dry ice bath.
- Dissolve the starting material, 2-chloro-6-fluoropyridine, in the cold THF.

Step 2: Lithiation

- Slowly add a solution of tert-butyllithium (tBuLi) dropwise to the reaction mixture, ensuring the internal temperature remains below $-70\text{ }^{\circ}\text{C}$.[\[4\]](#)
- Stir the resulting mixture at $-78\text{ }^{\circ}\text{C}$ for 1 hour to ensure complete formation of the lithiated intermediate.[\[4\]](#)

Step 3: Formylation

- Slowly add N,N-dimethylformamide (DMF) to the reaction mixture at $-78\text{ }^{\circ}\text{C}$.[\[4\]](#)
- Continue stirring at this temperature for an additional 2 hours.[\[4\]](#)

Step 4: Quench and Workup

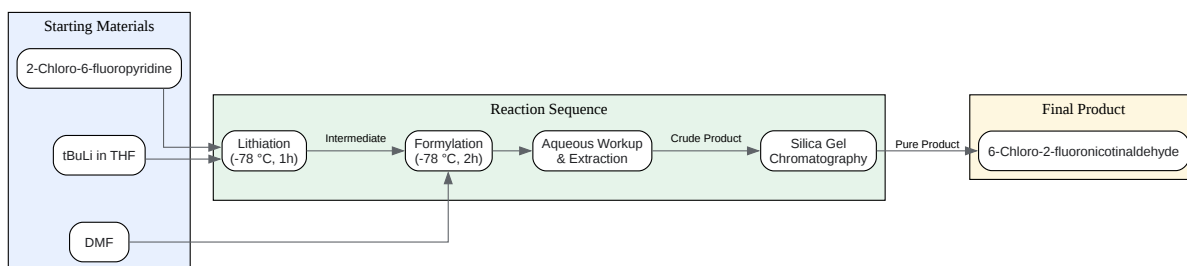
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH_4Cl) or acetic acid.[\[4\]](#)

- Allow the mixture to warm to room temperature.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure to yield the crude product.[4]

Step 5: Purification

- Purify the crude residue via silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether or hexanes, to afford **6-Chloro-2-fluoronicotinaldehyde** as a solid.[4]

Synthesis Workflow Diagram



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Caption: Directed ortho-metalation and formylation workflow.

Applications in Drug Discovery and Medicinal Chemistry

The true value of **6-Chloro-2-fluoronicotinaldehyde** lies in its utility as a versatile intermediate. The chlorine and fluorine atoms are not merely passive substituents; they are key players in modulating the pharmacological profile of the final drug candidate. This phenomenon, where halogen substitution leads to dramatic improvements in potency or pharmacokinetics, is sometimes referred to as the "magic chloro" effect.^{[5][6]}

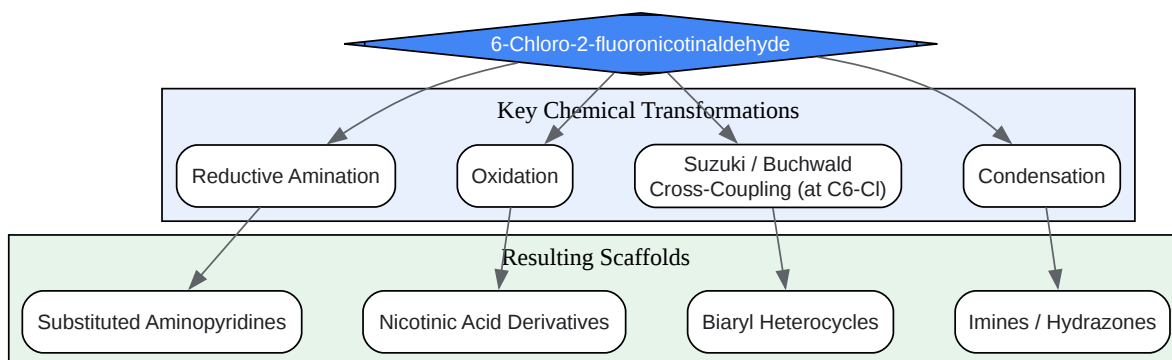
Strategic Importance of Halogenation

- **Metabolic Blocking:** Fluorine atoms are often introduced to block sites of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life.
- **Modulation of pKa:** The electron-withdrawing nature of both halogens lowers the pKa of the pyridine nitrogen, which can influence receptor binding and cell permeability.
- **Enhanced Binding Affinity:** A chlorine atom can increase lipophilicity, promoting binding to hydrophobic pockets in target proteins through van der Waals interactions.^[5] This can lead to significant gains in potency.^[6]
- **Synthetic Handle:** The chlorine atom at the C6 position is an excellent handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or amine groups to explore the structure-activity relationship (SAR).

Role as a Key Intermediate

The aldehyde functional group is a gateway to numerous transformations essential for building molecular complexity:

- **Reductive Amination:** To introduce substituted amine side chains.
- **Wittig Reaction:** To form alkenes.
- **Oxidation:** To generate the corresponding 6-chloro-2-fluoronicotinic acid, another valuable building block.^[7]
- **Condensation Reactions:** To form heterocycles like imines or hydrazones.



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Sources

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